molecular formula C21H27N3O3 B2726285 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide CAS No. 922113-51-7

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide

Cat. No. B2726285
CAS RN: 922113-51-7
M. Wt: 369.465
InChI Key: MJSVZSHHCSZPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Tetrahydroisoquinolinones : A study detailed the synthesis of tetrahydroisoquinolinones incorporating pharmacologically interesting fragments and pharmacophoric substituents. This research highlights the potential for creating compounds with varied biological activities through structural modification, which could be relevant for the target compound's application in drug design or discovery (Kandinska, Kozekov, & Palamareva, 2006).

  • Derivative Formation for Therapeutic Agents : Another study synthesized a derivative through a two-step procedure, showcasing the compound's potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Pharmacological Applications

  • Antitumor Activity : A compound's synthesis and evaluation for antitumor activity demonstrate the potential of structurally related compounds in cancer research. Such studies provide a basis for exploring the target compound's utility in developing novel anticancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).

  • Tyrosinase Inhibition for Melanogenesis Control : Research on derivatives as potent tyrosinase inhibitors suggests potential applications in addressing hyperpigmentation disorders or as cosmetic agents to regulate melanin synthesis, indicating possible cosmetic or dermatological applications for the target compound (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).

Chemical Process Development

  • Manufacturing Process Development : The development of a manufacturing process suitable for the large-scale production of a peptide-like compound demonstrates the importance of process optimization in pharmaceutical manufacturing. This insight could be applicable to the target compound, emphasizing the need for efficient synthesis methods for potential drug development (Sawai, Yamane, Ikeuchi, Kawaguchi, Yamada, & Yamano, 2010).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-23-8-2-4-16-14-17(6-7-18(16)23)19(24-9-12-26-13-10-24)15-22-21(25)20-5-3-11-27-20/h3,5-7,11,14,19H,2,4,8-10,12-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVZSHHCSZPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide

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